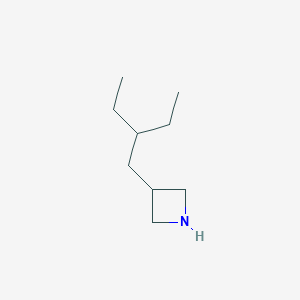

3-(2-Ethylbutyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3-(2-ethylbutyl)azetidine |

InChI |

InChI=1S/C9H19N/c1-3-8(4-2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

YYFUGFOPZMQBCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylbutyl)azetidine

Disclaimer: Publicly available experimental data on the specific physicochemical properties of 3-(2-Ethylbutyl)azetidine is limited. This guide provides a comprehensive overview of the core physicochemical properties of the parent compound, azetidine, as a foundational reference. Furthermore, it details the standard experimental protocols required to determine these properties for this compound, offering a framework for researchers and drug development professionals.

Introduction

Azetidines are saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom.[1] These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and their utility as building blocks in organic synthesis.[2] Understanding the physicochemical properties of azetidine derivatives, such as this compound, is crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This technical guide outlines the key physicochemical parameters and the experimental methodologies for their determination.

Physicochemical Properties

Calculated Molecular Weight of this compound:

The molecular formula for this compound is C₁₀H₂₁N. The calculated molecular weight is 155.28 g/mol .

Table 1: Physicochemical Properties of Azetidine

| Property | Value | Source |

| Molecular Formula | C₃H₇N | [1][2] |

| Molecular Weight | 57.09 g/mol | [1] |

| pKa (of conjugate acid) | 11.29 | [1][3] |

| logP | Not available | |

| Aqueous Solubility | Miscible | [1][4][5] |

| Melting Point | -70 °C | [3] |

| Boiling Point | 61-62 °C | [1][3][6] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.847 g/mL at 25 °C | [1][3] |

Experimental Protocols

To ascertain the precise physicochemical properties of this compound, the following experimental protocols are recommended.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

Potentiometric titration is a standard and reliable method for pKa determination.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point. For a basic compound like an azetidine derivative, the pKa of the conjugate acid is determined.

Determination of Lipophilicity (logP)

The partition coefficient (P), expressed as its logarithm (logP), is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is agitated (e.g., by shaking) for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following equation: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., at various physiological pH values).

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The saturated solution is filtered to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC.

-

Result Expression: The solubility is typically expressed in units of µg/mL or µM.

Mandatory Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While direct experimental data for this compound is not currently in the public domain, this guide provides a solid foundation for researchers. By referencing the known properties of azetidine and employing the detailed standard experimental protocols outlined, scientists and drug development professionals can accurately determine the crucial physicochemical characteristics of this compound. This empirical data is indispensable for advancing the understanding of its potential as a therapeutic agent.

References

The Azetidine Scaffold: A Primer on a Promising Heterocycle in Drug Discovery

Despite a comprehensive search of publicly available scientific literature, specific data regarding the mechanism of action, pharmacological profile, and experimental protocols for 3-(2-Ethylbutyl)azetidine could not be located. This suggests that the compound may be a novel chemical entity, part of a proprietary research program, or not yet characterized in published literature. However, the foundational azetidine ring system to which it belongs is a well-recognized and increasingly important scaffold in medicinal chemistry. This guide will provide an in-depth overview of the general characteristics, synthesis, and known pharmacological activities of azetidine-containing compounds, offering valuable context for researchers and drug development professionals interested in this class of molecules.

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their unique structural properties, including ring strain and a three-dimensional architecture, offer distinct advantages in the design of novel therapeutics.[3][4] The azetidine moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidine and pyrrolidine, potentially improving physicochemical properties like aqueous solubility and metabolic stability.[4]

General Pharmacological Activities of Azetidine Derivatives

Compounds incorporating the azetidine scaffold have demonstrated a wide array of biological activities.[1] This versatility makes them attractive candidates for development across various therapeutic areas. Known pharmacological activities include:

-

Anticancer: Several azetidine derivatives have been investigated for their antiproliferative effects.[1][5] For instance, analogues of the natural product Dolastatin 10, which inhibit microtubule assembly, have been synthesized with an azetidine moiety to explore structure-activity relationships.[5]

-

Antibacterial: The β-lactam ring, an azetidin-2-one, is a cornerstone of many widely used antibiotics, such as penicillins and cephalosporins.[2] More broadly, non-β-lactam azetidines have also been explored for their antibacterial properties.[6]

-

Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring is well-suited for interaction with specific receptor binding pockets. This has led to the investigation of azetidine-containing compounds for various CNS targets, including dopamine receptors.[1]

-

Other Therapeutic Areas: The pharmacological potential of azetidines extends to antimalarial, anti-inflammatory, antidiabetic, and antiviral applications.[1][4]

Synthesis of the Azetidine Ring

The synthesis of the azetidine ring can be challenging due to its inherent ring strain.[1][3] However, numerous synthetic methodologies have been developed to access this valuable scaffold. Common strategies include:

-

Cyclization Reactions: Intramolecular cyclization is a primary method for forming the azetidine ring. This can be achieved through various chemical transformations, including nucleophilic substitution and ring-closing metathesis.[7]

-

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, provides a direct route to the azetidine core.[3]

-

Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of smaller rings, like aziridines, or the ring contraction of larger five-membered heterocycles.[7]

Visualizing General Synthetic Approaches

To illustrate a generalized synthetic workflow for obtaining functionalized azetidines, a conceptual diagram is provided below. This diagram does not represent a specific experimental protocol but rather a logical flow of common synthetic strategies.

Conceptual workflow for the synthesis of azetidine derivatives.

Conclusion

While specific information on the mechanism of action of this compound is not publicly available, the broader class of azetidine-containing compounds represents a rich and promising area for drug discovery. The unique structural features of the azetidine ring have led to its incorporation into a diverse range of biologically active molecules. Continued exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles. Researchers interested in this compound are encouraged to monitor the scientific and patent literature for future disclosures.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. Synthesis of Azetidines [manu56.magtech.com.cn]

The Rising Therapeutic Potential of Novel Azetidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel azetidine compounds, with a focus on their anticancer and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity of Novel Azetidine Compounds

The following tables summarize the in vitro biological activities of recently developed azetidine derivatives against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Novel Azetidine Compounds

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| H172 (9f) | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | [1][2] |

| H182 | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | [1][2] |

| 5a | - | STAT3 DNA-binding | 0.55 | [3] |

| 5o | - | STAT3 DNA-binding | 0.38 | [3] |

| 8i | - | STAT3 DNA-binding | 0.34 | [3] |

| 7e | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | 0.9 - 1.9 | [3] |

| 7f | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | 0.9 - 1.9 | [3] |

| 7g | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | 0.9 - 1.9 | [3] |

| 9k | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | 0.9 - 1.9 | [3] |

| 1a | A549 (Lung Cancer) | Antiproliferative | 0.0022 | [4] |

| 1a | HCT116 (Colon Cancer) | Antiproliferative | 0.0021 | [4] |

Table 2: Antibacterial Activity of Novel Azetidine Derivatives

| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| 6i | Methicillin-sensitive Staphylococcus aureus | Broth Microdilution | 0.25 - 16.00 | [5] |

| 6i | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 0.25 - 16.00 | [5] |

| 6i | Escherichia coli ATCC 35218 | Broth Microdilution | 0.25 - 16.00 | [5] |

| AZ-10 | Gram-positive & Gram-negative strains | Serial Tube Dilution | 3.34 - 3.71 (µM) | [6] |

| AZ-19 | Gram-positive & Gram-negative strains | Serial Tube Dilution | 3.34 - 3.71 (µM) | [6] |

| AZ-20 | Gram-positive & Gram-negative strains | Serial Tube Dilution | 3.34 - 3.71 (µM) | [6] |

| trans-11f | S. aureus HEMSA 5 (MRSA) | Microdilution (in combination with oxacillin) | Enhances oxacillin activity | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel azetidine compounds.

Synthesis of Azetidine-Based STAT3 Inhibitors

While specific, multi-step synthetic routes are often detailed in the supplementary information of research articles, a general procedure for the synthesis of (R)-azetidine-2-carboxamide analogues, potent STAT3 inhibitors, is outlined below.[3] This typically involves the coupling of a protected (R)-azetidine-2-carboxylic acid with a substituted aniline, followed by deprotection and subsequent reaction with a desired electrophile.

General Coupling Procedure:

-

To a solution of the protected (R)-azetidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the mixture at 0 °C for 10 minutes.

-

Add the desired substituted aniline to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions and brine, followed by drying over an anhydrous salt (e.g., Na2SO4), filtration, and concentration under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

-

Subsequent deprotection and further functionalization steps are then carried out as required to obtain the final target compounds.[4]

Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

-

Prepare a series of twofold dilutions of the azetidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Add a standardized volume of the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (containing bacteria and broth only) and a sterility control well (containing broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This method provides a qualitative or semi-quantitative measure of antibacterial activity.[8][9]

-

Prepare Mueller-Hinton agar plates and allow them to solidify.

-

Inoculate the entire surface of the agar plates uniformly with a standardized bacterial suspension (0.5 McFarland).

-

Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Add a specific volume of the dissolved azetidine compound at a known concentration into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anticancer Activity Assays

This colorimetric assay measures cell viability.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the azetidine compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to detect the inhibition of STAT3 activation.[10]

-

Treat cancer cells with the azetidine compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the activity of novel azetidine compounds.

STAT3 Signaling Pathway and Inhibition

Experimental Workflow for Antibacterial Susceptibility Testing

Conclusion

Novel azetidine compounds represent a promising and actively researched area in drug discovery. Their diverse biological activities, particularly in oncology and infectious diseases, are well-documented. This technical guide provides a foundational resource for professionals in the field, offering a snapshot of recent quantitative data, standardized experimental protocols, and visual representations of key cellular and experimental processes. As research in this area continues to evolve, the development of new synthetic methodologies and a deeper understanding of the mechanisms of action will undoubtedly lead to the discovery of new and more potent azetidine-based therapeutics.

References

- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

An In-depth Technical Guide to 3-(2-Ethylbutyl)azetidine: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive literature search has revealed no specific publications on the synthesis, properties, or biological activity of 3-(2-Ethylbutyl)azetidine. This document, therefore, serves as a predictive guide based on established chemical principles and the known characteristics of analogous 3-substituted azetidine derivatives. It is intended to provide a foundational framework for researchers interested in the synthesis and investigation of this novel compound.

Background and Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable scaffolds in drug design, often serving as bioisosteres for other cyclic and acyclic moieties. The azetidine ring is a key component in several approved drugs and numerous clinical candidates, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

The substituent at the 3-position of the azetidine ring plays a crucial role in determining the molecule's pharmacological profile. While a variety of 3-substituted azetidines have been synthesized and evaluated, the specific derivative, this compound, remains unexplored. This guide outlines a prospective synthetic route, methods for characterization, and potential areas of biological investigation for this novel compound.

Proposed Synthesis of this compound

Several general methods for the synthesis of 3-substituted azetidines can be adapted to produce this compound.[3][4][5] A plausible and efficient approach would be a two-step synthesis starting from a commercially available N-protected azetidin-3-one. This method involves a Wittig or Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation.

Synthetic Pathway

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(2-ethylbutylidene)azetidine

-

Preparation of the Wittig Reagent: To a stirred suspension of (2-ethylbutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

-

Wittig Reaction: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(2-ethylbutylidene)azetidine.

Step 2: Synthesis of 1-Boc-3-(2-Ethylbutyl)azetidine

-

Hydrogenation: To a solution of 1-Boc-3-(2-ethylbutylidene)azetidine (1.0 eq) in ethanol, palladium on carbon (10 wt. %, 0.1 eq) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-(2-Ethylbutyl)azetidine.

Step 3: Synthesis of this compound (Final Product)

-

Deprotection: To a solution of 1-Boc-3-(2-Ethylbutyl)azetidine (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution. The aqueous layer is further extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Characterization

The structural confirmation of the synthesized compounds would rely on standard spectroscopic techniques. The expected data for the final product, this compound, are summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the azetidine ring protons (typically in the range of 2.5-4.0 ppm), a multiplet for the methine proton of the ethylbutyl group, and signals for the methylene and methyl protons of the ethylbutyl group. The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the azetidine ring (typically in the range of 30-60 ppm) and the carbons of the 2-ethylbutyl substituent.[6] |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₉H₁₉N. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹). |

Potential Biological Activities and Future Research

Given the wide range of biological activities reported for azetidine derivatives, this compound could be a candidate for screening in various therapeutic areas.

-

Antibacterial and Antifungal Activity: Many azetidinone (β-lactam) derivatives are potent antibiotics. Novel non-lactam azetidines have also shown antimicrobial properties.[6][7][8]

-

Anticancer Activity: Certain azetidine compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Central Nervous System (CNS) Activity: Azetidine derivatives have been explored as inhibitors of neurotransmitter reuptake and as ligands for various CNS receptors.[9][10]

-

Anti-inflammatory Activity: Some azetidines have shown potential as anti-inflammatory agents.

A suggested workflow for the preliminary biological evaluation of this compound is presented below.

Caption: Workflow for biological evaluation.

Conclusion

While this compound is not yet described in the scientific literature, this guide provides a comprehensive roadmap for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route is based on well-established methodologies for the preparation of 3-substituted azetidines. The potential for this novel compound to exhibit interesting biological activities makes it a worthwhile target for further investigation by researchers in medicinal chemistry and drug discovery. The framework presented here should facilitate the initial exploration of this and other novel azetidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Disclaimer: The specific compound 3-(2-Ethylbutyl)azetidine is not well-characterized in publicly available scientific literature. Therefore, this document focuses on the broader class of molecules containing the azetidine scaffold to highlight potential therapeutic targets based on established structure-activity relationships and the mechanisms of action of known azetidine-containing drugs and clinical candidates.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity, favorable physicochemical properties, and ability to serve as a versatile synthetic handle have led to its incorporation into a variety of biologically active molecules.[1][2] Compounds featuring the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[1] This technical guide provides an in-depth overview of key therapeutic targets for which azetidine-containing compounds have shown significant promise, complete with quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers in drug discovery and development.

Oncology: Targeting Kinase Signaling Pathways

Azetidine-containing compounds have demonstrated significant potential as inhibitors of various kinases that are critical for cancer cell proliferation and survival.

Mitogen-Activated Protein Kinase Kinase (MEK1/2)

MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][3][4] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[3][4]

Cobimetinib , an approved anticancer agent, features an azetidine moiety and is a potent and selective inhibitor of MEK1/2.[1][5][6] It is used in combination with BRAF inhibitors for the treatment of melanoma with BRAF V600 mutations.[1][4]

Quantitative Data: MEK1/2 Inhibition by Azetidine-Containing Compounds

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |

| Cobimetinib | MEK1 | 4.2 | Recombinant enzyme assay |

| Cobimetinib | MEK2 | 6.4 | Recombinant enzyme assay |

Experimental Protocol: MEK1/2 Inhibition Assay

A common method to assess MEK1/2 inhibition is a cell-free enzymatic assay or a cell-based phosphorylation assay.[7][8]

Objective: To determine the in vitro potency of a test compound against MEK1/2 kinase activity.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ERK2 (non-activated) as a substrate

-

Test compound (e.g., an azetidine derivative)

-

Anti-phospho-ERK1/2 antibody

-

Detection reagent (e.g., HTRF, AlphaLISA, or radioactive ATP [γ-32P])

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the test compound, recombinant MEK1 or MEK2 enzyme, and the ERK2 substrate in the kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the anti-phospho-ERK1/2 antibody and the detection reagents.

-

Incubate to allow for antibody binding.

-

Read the plate on a microplate reader to quantify the amount of phosphorylated ERK2.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by azetidine-containing MEK inhibitors.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling.[9][10] They play a key role in the JAK/STAT signaling pathway, which is implicated in immune responses and hematopoiesis.[9][10] Aberrant JAK/STAT signaling is associated with autoimmune diseases and cancers.[9]

Tofacitinib is an azetidine-containing drug that primarily inhibits JAK1 and JAK3 and is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[9]

Quantitative Data: JAK Inhibition by Azetidine-Containing Compounds

| Compound | Target | IC50 (nM) | Assay Condition |

| Tofacitinib | JAK1 | 1 | In vitro kinase assay |

| Tofacitinib | JAK2 | 20 | In vitro kinase assay |

| Tofacitinib | JAK3 | 1 | In vitro kinase assay |

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of a compound against a specific JAK family member.[10][11][12]

Objective: To determine the IC50 value of an azetidine-containing compound against a specific JAK kinase.

Materials:

-

Recombinant human JAK1, JAK2, or JAK3 enzyme

-

Kinase buffer

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP (often radiolabeled, e.g., [γ-33P]ATP)

-

Test compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, mix the recombinant JAK enzyme, the peptide substrate, and the test compound in the kinase buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated peptide substrate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: JAK/STAT Cascade

Caption: The JAK/STAT signaling pathway and the inhibitory action of azetidine-containing JAK inhibitors.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers.[13][14] It plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression.[13] The development of small molecule inhibitors of STAT3 is an active area of cancer research.

Recent studies have identified azetidine-carboxamide derivatives as potent, direct inhibitors of STAT3.

Quantitative Data: STAT3 Inhibition by Azetidine-Containing Compounds

| Compound | Target | IC50 (µM) | Assay |

| (R)-azetidine-2-carboxamide analog | STAT3 | 0.55 | EMSA (DNA-binding activity) |

Experimental Protocol: STAT3 DNA-Binding Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is a common technique to study protein-DNA interactions.[15][16]

Objective: To assess the ability of an azetidine-containing compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Radiolabeled (e.g., 32P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe)

-

Test compound

-

Binding buffer

-

Poly(dI-dC) (non-specific competitor DNA)

-

Polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Incubate the nuclear extracts with the test compound at various concentrations for 30 minutes at room temperature.

-

Add the radiolabeled oligonucleotide probe and poly(dI-dC) to the mixture.

-

Incubate for another 20-30 minutes to allow for STAT3-DNA binding.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel to separate the protein-DNA complexes from the free probe.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the bands using a phosphorimager. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

-

Determine the IC50 value by plotting the percentage of inhibition of STAT3-DNA binding against the compound concentration.

Signaling Pathway: STAT3 Activation and Inhibition

Caption: The STAT3 signaling pathway, highlighting inhibition of DNA binding by azetidine-based compounds.

Cardiovascular Disease: L-type Calcium Channel Blockade

Voltage-gated L-type calcium channels are crucial for excitation-contraction coupling in smooth muscle cells, including those in the vasculature.[17][18][19] Blockade of these channels leads to vasodilation and a reduction in blood pressure, making them a key target for antihypertensive drugs.[18]

Azelnidipine is an azetidine-containing dihydropyridine calcium channel blocker used for the treatment of hypertension.[2]

Quantitative Data: L-type Calcium Channel Inhibition

| Compound | Target | IC50 (nM) | Tissue/Cell Type |

| Azelnidipine | L-type Ca2+ channels | 29.5 | Rabbit aortic strips |

Experimental Protocol: In Vitro Calcium Channel Blocking Assay in Aortic Rings

This ex vivo assay measures the vasorelaxant effect of a compound on pre-contracted aortic tissue.[20]

Objective: To evaluate the calcium channel blocking activity of an azetidine-containing compound by measuring its ability to relax potassium-depolarized aortic rings.

Materials:

-

Isolated thoracic aorta from a rat or rabbit

-

Krebs-Henseleit solution

-

Organ bath with an isometric force transducer

-

High-potassium Krebs solution (to induce depolarization and contraction)

-

Test compound

Procedure:

-

Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution. This depolarization opens L-type calcium channels, leading to calcium influx and contraction.

-

Once a stable contraction is achieved, add the test compound cumulatively in increasing concentrations.

-

Record the relaxation of the aortic ring after each addition.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value.

Signaling Pathway: L-type Calcium Channel in Smooth Muscle Contraction

Caption: Mechanism of smooth muscle contraction via L-type calcium channels and inhibition by azetidine-based blockers.

Central Nervous System Disorders: GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[21] The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[21] Inhibition of GATs, particularly GAT-1, increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This makes GAT-1 a target for antiepileptic and anxiolytic drugs.

Azetidine derivatives have been developed as potent and selective inhibitors of GAT-1.[22]

Quantitative Data: GAT-1 Inhibition by Azetidine-Containing Compounds

| Compound | Target | IC50 (µM) | Assay Condition |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 | [3H]GABA uptake assay in rat brain synaptosomes |

Experimental Protocol: [3H]GABA Uptake Assay

This assay measures the uptake of radiolabeled GABA into synaptosomes, which are preparations of nerve terminals.

Objective: To determine the inhibitory effect of an azetidine derivative on GAT-1 mediated GABA uptake.

Materials:

-

Rat brain synaptosomes

-

[3H]GABA (radiolabeled GABA)

-

Assay buffer

-

Test compound

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat brain synaptosomes.

-

Pre-incubate the synaptosomes with the test compound at various concentrations.

-

Initiate the uptake by adding [3H]GABA.

-

Incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of [3H]GABA taken up by the synaptosomes.

-

Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: GABAergic Synapse and GAT-1 Inhibition

Caption: A simplified representation of a GABAergic synapse, showing the role of the GAT-1 transporter and its inhibition by azetidine-based compounds.

Conclusion

The azetidine scaffold is a key structural motif in a growing number of clinically successful drugs and promising therapeutic candidates. This guide has highlighted several key therapeutic targets for which azetidine-containing compounds have demonstrated significant activity, spanning the fields of oncology, cardiovascular disease, and neuroscience. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. While the specific biological activity of this compound remains to be elucidated, the information presented herein provides a strong foundation for exploring its potential therapeutic applications by analogy to other well-characterized azetidine derivatives. Future research into novel azetidine-containing molecules is likely to uncover additional therapeutic targets and further solidify the importance of this versatile heterocyclic scaffold in modern medicinal chemistry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 4. Cobimetinib - NCI [dctd.cancer.gov]

- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2-Ethylbutyl)azetidine Interactions: A Technical Guide for Drug Discovery Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The inherent ring strain of the azetidine moiety can impart favorable conformational rigidity and metabolic stability to drug candidates.[2] The specific compound, 3-(2-Ethylbutyl)azetidine, represents a novel chemical entity with potential therapeutic applications. This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the interactions of this compound and other azetidine derivatives with biological targets, a crucial step in modern drug discovery and development.[3]

Computational modeling plays a pivotal role in accelerating the drug discovery process by providing insights into molecule-target interactions, predicting binding affinities, and guiding the synthesis of more potent and selective compounds.[4] This guide will detail the methodologies for key in silico experiments, present data in a structured format, and visualize complex workflows and pathways to aid researchers in this field.

Core Concepts in In Silico Modeling

The in silico evaluation of small molecules like this compound typically involves a multi-step computational workflow. This process begins with the identification of a biological target and culminates in the prediction of binding affinity and the elucidation of the interaction mechanism at an atomic level. Key techniques employed in this workflow include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[3]

Experimental Protocols

A generalized workflow for the in silico analysis of this compound is presented below. This protocol can be adapted for other azetidine derivatives and various protein targets.

1. Target Selection and Preparation

The initial step involves the identification of a relevant biological target. Based on the known pharmacology of azetidine-containing compounds, potential targets could include kinases, proteases, or transcription factors like STAT3.[5][6][7] For this guide, we will consider a hypothetical interaction with the STAT3 protein, a validated target for anticancer drug development.[5][6][7][8]

-

Protocol:

-

Obtain the three-dimensional structure of the target protein from a public repository such as the Protein Data Bank (PDB).

-

Prepare the protein structure for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

Identify the binding site on the protein. This can be the active site of an enzyme or a known ligand-binding pocket.

-

2. Ligand Preparation

The three-dimensional structure of this compound needs to be generated and optimized for docking studies.

-

Protocol:

-

Generate the 2D structure of this compound using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique provides insights into the binding mode and helps to estimate the strength of the interaction.[3]

-

Protocol:

-

Define the docking grid box around the identified binding site of the target protein.

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined grid box.

-

Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

4. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[3]

-

Protocol:

-

Take the best-ranked docked pose of the this compound-protein complex as the starting point for the MD simulation.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature and equilibrate it.

-

Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex.

-

Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

-

5. Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between the ligand and the protein. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly used approach.[3]

-

Protocol:

-

Extract snapshots from the stable part of the MD simulation trajectory.

-

For each snapshot, calculate the binding free energy using the MM/PBSA method, which considers the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

-

Average the binding free energies over the snapshots to obtain a final estimate.

-

Data Presentation

The quantitative data generated from these in silico studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound against STAT3

| Docking Pose | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| 1 | -8.5 | 1.2 µM | Cys426, Cys468, Tyr705 |

| 2 | -8.2 | 1.8 µM | Ser611, Ser613, His465 |

| 3 | -7.9 | 2.5 µM | Val469, Gln428, Arg427 |

Table 2: Hypothetical Binding Free Energy Calculation Results (MM/PBSA)

| Energy Component | Average Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.6 |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

Conclusion

The in silico modeling of this compound and other azetidine derivatives provides a powerful and cost-effective approach to understanding their potential therapeutic value. By employing techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular interactions driving biological activity. This knowledge is instrumental in guiding the rational design and optimization of novel azetidine-based therapeutics. The methodologies and visualizations presented in this guide offer a framework for conducting and interpreting such computational studies in the pursuit of innovative drug discovery.

References

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bohrium.com [bohrium.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Preliminary Toxicity Screening of 3-(2-Ethylbutyl)azetidine

Disclaimer: No specific toxicological studies for 3-(2-Ethylbutyl)azetidine have been publicly identified. This guide provides a comprehensive framework for its preliminary toxicity screening based on established methodologies and data from related azetidine compounds. The presented data and protocols are illustrative and should be adapted based on actual experimental findings.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the initial toxicological assessment of the novel compound, this compound. The document outlines key in vitro and in vivo assays, data presentation strategies, and detailed experimental protocols.

Introduction to Azetidine Compound Toxicity

Azetidines are four-membered nitrogen-containing heterocycles that are structural motifs in various biologically active compounds. While some azetidine derivatives have shown promise in therapeutic applications, their strained ring structure can also lead to toxicity. For instance, azetidine-2-carboxylic acid, a naturally occurring analog of proline, can be misincorporated into proteins, leading to toxic and teratogenic effects in various animal species[1]. The toxicological profile of azetidine derivatives can vary significantly based on their substitution patterns. For example, certain azetidin-2-one derivatives have demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells[2]. Other studies on different azetidine compounds have revealed varying levels of cytotoxicity and, in some cases, a lack of mitochondrial toxicity[3]. Therefore, a thorough preliminary toxicity screening is crucial to characterize the safety profile of a new entity like this compound.

A preliminary toxicity screening program for a novel compound typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute toxicity and potential target organ effects.

Data Presentation: Summarized Toxicological Data

Effective data presentation is critical for the clear interpretation of toxicological findings. The following tables provide a template for summarizing quantitative data from the proposed screening assays.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | Data |

| HEK293 | Human Embryonic Kidney | Neutral Red Uptake | 24 | Data |

| SH-SY5Y | Human Neuroblastoma | LDH | 48 | Data |

| Primary Hepatocytes | Normal Human Liver Cells | AlamarBlue | 24 | Data |

Table 2: In Vivo Acute Systemic Toxicity

This table presents the median lethal dose (LD50), which is the single dose of a substance that causes the death of 50% of an animal population.

| Species/Strain | Sex | Route of Administration | Observation Period (days) | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Sprague-Dawley Rat | Male | Oral (gavage) | 14 | Data | Data | e.g., hypoactivity, ataxia |

| Sprague-Dawley Rat | Female | Oral (gavage) | 14 | Data | Data | e.g., hypoactivity, ataxia |

| CD-1 Mouse | Male | Intraperitoneal | 14 | Data | Data | e.g., tremors, convulsions |

| CD-1 Mouse | Female | Intraperitoneal | 14 | Data | Data | e.g., tremors, convulsions |

Table 3: Genotoxicity Screening

This table summarizes the results from a standard battery of in vitro genotoxicity tests.

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested (µM) | Result |

| Ames Test | Salmonella typhimurium (TA98, TA100, etc.) | With and Without | e.g., 0.1 - 5000 | Negative/Positive |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | e.g., 1 - 100 | Negative/Positive |

| Mouse Lymphoma Assay (MLA) | L5178Y/Tk+/- cells | With and Without | e.g., 1 - 100 | Negative/Positive |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicological studies.

a) MTT Assay

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 1000 µM) for 24 or 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

b) Lactate Dehydrogenase (LDH) Assay

-

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

-

-

Principle: This method is a sequential dosing test that allows for the estimation of the LD50 with a reduced number of animals.

-

Protocol:

-

Acclimatize adult female rats (Sprague-Dawley) for at least 5 days.

-

Fast the first animal overnight prior to dosing.

-

Administer a single oral dose of this compound using a starting dose of 175 mg/kg (a default starting dose when no prior information is available).

-

Observe the animal for mortality and clinical signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

-

The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.

-

The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

-

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Protocol:

-

Prepare different concentrations of this compound.

-

In the presence and absence of a metabolic activation system (S9 fraction from rat liver), mix the test compound with the bacterial tester strain (e.g., TA98, TA100).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies.

-

A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships in the preliminary toxicity screening of this compound.

References

Spectroscopic Characterization of 3-(2-Ethylbutyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-(2-Ethylbutyl)azetidine. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous structures. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide features workflow diagrams to visually represent the logical steps involved in each analytical technique, offering a foundational framework for researchers aiming to synthesize and characterize this and similar azetidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related azetidine compounds.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | m | 4H | H-2, H-4 (Azetidine ring) |

| ~2.8 - 3.0 | m | 1H | H-3 (Azetidine ring) |

| ~1.8 - 2.0 | m | 1H | CH (Ethylbutyl sidechain) |

| ~1.2 - 1.4 | m | 4H | CH₂ (Ethylbutyl sidechain) |

| ~1.1 - 1.3 | m | 2H | CH₂ (Ethylbutyl sidechain) |

| ~0.8 - 1.0 | t | 6H | CH₃ (Ethylbutyl sidechain) |

| ~1.5 - 2.5 | br s | 1H | NH (Azetidine ring) |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~50 - 55 | C-2, C-4 (Azetidine ring) |

| ~40 - 45 | C-3 (Azetidine ring) |

| ~40 - 45 | CH (Ethylbutyl sidechain) |

| ~25 - 30 | CH₂ (Ethylbutyl sidechain) |

| ~20 - 25 | CH₂ (Ethylbutyl sidechain) |

| ~10 - 15 | CH₃ (Ethylbutyl sidechain) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1460 | Medium | CH₂ Bend |

| ~1380 | Medium | CH₃ Bend |

| ~1100 - 1200 | Medium | C-N Stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 112 | [M - C₂H₅]⁺ |

| 84 | [M - C₄H₉]⁺ |

| 56 | [C₄H₈]⁺ (from sidechain) |

| 43 | [C₃H₇]⁺ (from sidechain) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a spectral width of approximately 240 ppm.

-

A pulse angle of 30 degrees and a relaxation delay of 2 seconds are recommended.

-

A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: If the sample is a non-volatile oil, cast a thin film onto a salt plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., a quadrupole or time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 3-(2-Ethylbutyl)azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine derivatives are crucial scaffolds in medicinal chemistry due to their unique conformational properties and their role as bioisosteres for various functional groups. This document provides detailed synthetic protocols for the preparation of 3-(2-Ethylbutyl)azetidine and its N-protected derivatives. The primary route described herein involves the construction of the azetidine ring via intramolecular cyclization of a γ-haloamine precursor, derived from 2-(2-ethylbutyl)propane-1,3-diol. An alternative pathway involving the functionalization of an N-Boc-3-ylideneacetate intermediate is also discussed. These protocols are intended to provide a comprehensive guide for researchers in the synthesis of novel 3-substituted azetidine derivatives for applications in drug discovery and development.

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in pharmaceutical research. Its incorporation into molecular structures can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and binding affinity. The synthesis of specifically substituted azetidines, such as those with alkyl groups at the 3-position, remains a challenging yet important endeavor for the exploration of new chemical space. This document outlines a reliable synthetic strategy for this compound, a novel building block for medicinal chemistry.

Synthetic Strategy Overview

The principal synthetic route detailed below focuses on the construction of the azetidine ring from an acyclic precursor. This method offers a high degree of control over the substitution pattern. The key steps involve the synthesis of a 2-substituted-1,3-diol, its conversion to a di-leaving group species, and subsequent cyclization with a protected amine. The final step involves the deprotection of the nitrogen to yield the target this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes a multi-step synthesis starting from diethyl (2-ethylbutyl)malonate.

Step 1: Synthesis of 2-(2-Ethylbutyl)propane-1,3-diol

-

Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl (2-ethylbutyl)malonate (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1,3-Dibromo-2-(2-ethylbutyl)propane

-

Reaction Setup: To a solution of 2-(2-ethylbutyl)propane-1,3-diol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.8 eq.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibromide can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

-

Reaction Setup: In a sealed tube, combine 1,3-dibromo-2-(2-ethylbutyl)propane (1.0 eq.), tert-butylamine (2.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile.

-

Reaction: Heat the mixture at 80-100 °C for 24-48 hours.

-

Boc Protection: After cooling to room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a base like triethylamine (1.5 eq.) to the reaction mixture and stir at room temperature for 12 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes the removal of the N-Boc protecting group to yield the free amine.

-

Reaction Setup: Dissolve N-Boc-3-(2-ethylbutyl)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Reaction: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by distillation or by salt formation and recrystallization.

Data Presentation

The following tables provide representative data for the key steps in the synthesis of this compound derivatives. The yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactant | Product | Typical Yield (%) | Reaction Time (h) |

| 1 | Diethyl (2-ethylbutyl)malonate | 2-(2-Ethylbutyl)propane-1,3-diol | 85-95 | 4-6 |

| 2 | 2-(2-Ethylbutyl)propane-1,3-diol | 1,3-Dibromo-2-(2-ethylbutyl)propane | 70-85 | 12-16 |

| 3 | 1,3-Dibromo-2-(2-ethylbutyl)propane | N-Boc-3-(2-Ethylbutyl)azetidine | 40-60 | 24-48 |

| 4 | N-Boc-3-(2-Ethylbutyl)azetidine | This compound | 90-98 | 1-3 |

Table 1: Summary of Synthetic Steps and Typical Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Boc-3-(2-Ethylbutyl)azetidine | C₁₅H₂₉NO₂ | 255.40 | 3.8-3.9 (m, 4H), 2.5-2.6 (m, 1H), 1.45 (s, 9H), 1.2-1.4 (m, 7H), 0.8-0.9 (t, 6H) | 156.5, 80.0, 58.0, 38.5, 35.0, 28.5, 25.0, 11.0 |

| This compound | C₁₀H₂₁N | 155.28 | 3.5-3.6 (t, 2H), 3.2-3.3 (t, 2H), 2.8-2.9 (m, 1H), 1.2-1.4 (m, 7H), 0.8-0.9 (t, 6H) | 51.0, 38.0, 35.5, 25.0, 11.0 |

Table 2: Characterization Data for Key Compounds. (Note: Predicted NMR data based on analogous structures).

Alternative Synthetic Approach

An alternative route to 3-substituted azetidines involves the functionalization of a pre-formed azetidine ring. For instance, N-Boc-azetidin-3-one can be converted to methyl 2-(N-Boc-azetidin-3-ylidene)acetate via a Horner-Wadsworth-Emmons reaction. Subsequent conjugate addition of an appropriate organocuprate, derived from a 2-ethylbutyl halide, followed by reduction of the ester would provide the desired this compound backbone.

Caption: Alternative synthetic approach to N-Boc-3-(2-Ethylbutyl)azetidine.

This alternative pathway may offer advantages in terms of convergency and the potential for stereocontrol at the 3-position.

Conclusion

The protocols outlined in this document provide a detailed and practical guide for the synthesis of this compound and its derivatives. The intramolecular cyclization approach is a robust method for constructing the azetidine ring with the desired substitution pattern. The provided data and alternative strategies should serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecule therapeutics incorporating the azetidine scaffold. Careful execution of these protocols and appropriate analytical characterization are essential for obtaining the desired products with high purity.

Application Notes and Protocols for 3-(2-Ethylbutyl)azetidine in Medicinal Chemistry

Introduction